Salidroside

Catalog No.
S597411
CAS No.
10338-51-9
M.F
C14H20O7
M. Wt
300.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salidroside

CAS Number

10338-51-9

Product Name

Salidroside

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol

Molecular Formula

C14H20O7

Molecular Weight

300.30 g/mol

InChI

InChI=1S/C14H20O7/c15-7-10-11(17)12(18)13(19)14(21-10)20-6-5-8-1-3-9(16)4-2-8/h1-4,10-19H,5-7H2/t10-,11-,12+,13-,14-/m1/s1

InChI Key

ILRCGYURZSFMEG-RKQHYHRCSA-N

Synonyms

beta-D-glucopyranoside, 2-(4-hydroxyphenyl)ethyl-, rhodioloside, rhodosin, salidroside, salidroside, (-)-, sallidroside

Canonical SMILES

C1=CC(=CC=C1CCOC2C(C(C(C(O2)CO)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

Potential Benefits for the Central Nervous System (CNS)

Studies have investigated the neuroprotective effects of salidroside, suggesting its potential role in managing various neurological disorders. These include:

  • Anti-Alzheimer's Disease: Salidroside may offer neuroprotection by reducing oxidative stress, inflammation, and amyloid plaque formation in the brain, which are implicated in Alzheimer's disease progression [].
  • Anti-Depressive Effects: Research suggests that salidroside might improve mood and alleviate symptoms of depression by regulating neurotransmitters like serotonin and dopamine, impacting stress responses, and promoting the growth of new nerve cells [].
  • Cognitive Function Improvement: Studies indicate that salidroside could enhance cognitive function, memory, and learning by improving blood flow to the brain and protecting neurons from damage [].

Potential Applications in Other Areas

Beyond the CNS, research is exploring the potential benefits of salidroside in other areas:

  • Cardiovascular Health: Salidroside's antioxidant and anti-inflammatory properties are being investigated for their potential role in protecting against cardiovascular diseases by lowering blood pressure, improving blood flow, and reducing inflammation [].
  • Metabolic Disorders: Studies suggest that salidroside might have a beneficial effect in managing metabolic disorders like type 2 diabetes by improving insulin sensitivity and regulating glucose metabolism [].
  • Wound Healing: Research indicates that salidroside may promote wound healing by stimulating cell proliferation, migration, and collagen synthesis [].

However, similar to the research on the CNS, these potential applications require further investigation through well-designed clinical trials to confirm their efficacy and safety before considering salidroside for therapeutic purposes [, , ].

Salidroside is a natural phenolic glycoside predominantly found in the root of Rhodiola rosea, a plant known for its adaptogenic properties. It has the chemical formula C₁₄H₂₀O₇ and a molecular weight of approximately 300.30 g/mol . Salidroside is classified as a phenylpropanoid glycoside, which contributes to its diverse pharmacological activities, including anti-inflammatory, antioxidative, and neuroprotective effects .

The exact mechanism of action of Salidroside is still under investigation. However, some potential mechanisms have been proposed based on in vitro and animal studies [, , ]:

  • Prolyl Endopeptidase Inhibition: Salidroside may inhibit an enzyme called prolyl endopeptidase, which could influence the metabolism of neuropeptides involved in learning and memory [].
  • mTOR Activation: Studies suggest Salidroside might activate the mTOR pathway, a signaling cascade crucial for cell growth and metabolism []. This activation could potentially play a role in reducing muscle wasting.
  • Antioxidant and Anti-inflammatory Effects: Salidroside's structure suggests potential antioxidant and anti-inflammatory properties, which might contribute to its various health benefits [].

Limited information exists on the safety profile of isolated Salidroside. Rhodiola rosea extracts containing Salidroside are generally considered safe for short-term use in healthy adults. However, potential side effects like dizziness, dry mouth, and insomnia have been reported [].

The synthesis of salidroside typically involves glycosylation reactions. A notable method employs the use of Lewis acids as catalysts to facilitate the reaction between tyrosol and β-D-glucose derivatives . The process can be summarized as follows:

  • Glycosylation Reaction: Tyrosol reacts with a glycosylation donor (such as acetylated glucose) in the presence of a Lewis acid catalyst.
  • Deprotection: Following glycosylation, any protective groups are removed under alkaline conditions to yield salidroside.

This method is advantageous as it reduces the number of purification steps and utilizes readily available raw materials, making it suitable for industrial production .

Salidroside exhibits a wide range of biological activities:

  • Neuroprotective Effects: It has been shown to protect against neuronal damage caused by ischemia and hypoxia, enhancing cell survival and promoting angiogenesis .
  • Anti-Inflammatory Properties: Salidroside can suppress inflammation by modulating immune responses, particularly in conditions like ischemic heart disease and cerebral ischemia .
  • Antioxidative Effects: The compound reduces oxidative stress, which is crucial in preventing cellular damage in various diseases .
  • Cardiovascular Protection: Salidroside has demonstrated cardioprotective effects, improving heart function and reducing injury in models of myocardial infarction .

The primary synthesis methods for salidroside include:

  • Chemical Synthesis: Utilizing Lewis acid-catalyzed glycosylation reactions to combine tyrosol with glucose derivatives .
  • Biotechnological Approaches: Recent studies have explored biosynthetic pathways using engineered microorganisms to produce salidroside efficiently .

These methods highlight the versatility in producing salidroside for research and therapeutic purposes.

Salidroside has several applications in various fields:

  • Pharmaceuticals: Due to its neuroprotective and cardioprotective properties, it is being investigated for potential treatments for ischemic diseases and neurodegenerative disorders .
  • Nutraceuticals: Salidroside is included in dietary supplements aimed at enhancing physical performance and reducing fatigue due to its adaptogenic effects .
  • Cosmetics: Its antioxidative properties make it a candidate for inclusion in skincare products aimed at reducing signs of aging .

Research indicates that salidroside interacts with various biological pathways:

  • It modulates the expression of genes involved in inflammation and oxidative stress responses.
  • Salidroside influences signaling pathways such as NF-kB and Nrf2, which are crucial for cellular defense mechanisms against stressors .

These interactions underline its potential as a therapeutic agent.

Salidroside shares structural and functional similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeKey ActivitiesUniqueness
TyrosolPhenylethanolAntioxidant, anti-inflammatoryPrecursor to salidroside; lower bioactivity
RosavinGlycosideAntidepressant, adaptogenicFound primarily in Rhodiola rosea
TriandrinGlycosideAntioxidant, enhances cognitive functionLess studied than salidroside

Salidroside stands out due to its comprehensive pharmacological profile encompassing neuroprotection, cardioprotection, and anti-inflammatory effects that are not as pronounced in its analogs.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

300.12090297 g/mol

Monoisotopic Mass

300.12090297 g/mol

Heavy Atom Count

21

UNII

M983H6N1S9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10338-51-9

Wikipedia

Salidroside
EA-3580

Dates

Modify: 2023-08-15

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